The compound is derived from the synthesis of benzodioxepin derivatives, which are known for their diverse biological activities. It falls under the category of psychoactive substances and is being investigated for its pharmacological properties, particularly as an agonist for G protein-coupled receptors, which are critical in various signaling pathways within the body .
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride typically involves several key steps:
The molecular structure of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride can be described as follows:
Using computational chemistry tools, one can analyze the three-dimensional conformation of the molecule to predict its reactivity and interactions with biological macromolecules .
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride may participate in several chemical reactions:
Reactions should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield .
The mechanism of action for N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride primarily involves its interaction with G protein-coupled receptors (GPCRs).
The physical and chemical properties of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride include:
Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming structure and purity .
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride has several promising applications:
The construction of the 1,5-benzodioxepin core is foundational for synthesizing N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine (CAS: 926268-84-0). Two predominant routes exist:
Route A: Boronic Acid Cross-Coupling3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid (CAS: 279261-89-1) serves as a versatile intermediate [3]. Its synthesis involves lithiation of 7-bromo-1,5-benzodioxepin at -78°C followed by transmetallation with triisopropyl borate. Purification by crystallization yields the boronic acid (90% purity) [3]. Suzuki-Miyaura coupling with 1-(cyclopropylamino)ethyl triflate introduces the ethylcyclopropanamine side chain using Pd(PPh₃)₄/Na₂CO₃ in toluene/water (4:1) at 80°C.
Route B: Reductive Amination of Ketone Precursors7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepin undergoes reductive amination with cyclopropylamine. Sodium triacetoxyborohydride in dichloroethane at ambient temperature affords the target amine in 72% yield after silica gel chromatography [4].
Table 1: Comparison of Benzodioxepin Functionalization Routes
Route | Key Intermediate | Reaction Conditions | Yield (%) | Purity |
---|---|---|---|---|
A | Benzodioxepin-7-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 68 | >95% |
B | 7-Acetylbenzodioxepin | NaBH(OAc)₃, DCE, rt, 24h | 72 | 90% |
Cyclopropylamine side-chain installation employs two strategies:
Simmons-Smith CyclopropanationAllylamines react with diiodomethane and zinc-copper couple in ether to generate cyclopropylamines. While stereospecific (cis selectivity >8:1), this method suffers from low functional group tolerance and requires anhydrous conditions [4]. Byproducts like 2-chloro-N-(benzodioxepin-7-yl)propanamide (CID 24689544) may form via halogen migration [8].
Diazo Alkane CyclizationEthyl diazoacetate reacts with styrene derivatives under Rh₂(OAc)₄ catalysis (1 mol%) to form cyclopropane carboxylates, which undergo hydrolysis and Curtius rearrangement to yield chiral cyclopropylamines. This approach achieves higher yields (85% vs. 65% for Simmons-Smith) but requires handling explosive diazo compounds [4] [7]. Enantioselectivity reaches 92% ee with chiral dirhodium catalysts like Rh₂(S-DOSP)₄.
The chiral center at the ethyl linker necessitates asymmetric synthesis:
Chiral Auxiliary Approach(R)-1-Phenylethylamine directs stereochemistry during reductive amination. Hydrogenolysis (H₂/Pd-C) cleaves the auxiliary post-coupling, preserving configuration with 98% ee [4].
Catalytic Asymmetric HydrogenationEnol acetates derived from 7-acetylbenzodioxepin undergo hydrogenation with Ir-(R,R)-f-binaphane catalyst (0.5 mol%) in methanol. This achieves 94% ee and 89% isolated yield at 50 bar H₂ pressure [7].
Table 2: Stereoselectivity in Side-Chain Installation
Method | Catalyst/Reagent | ee (%) | Yield (%) | Scale Limitation |
---|---|---|---|---|
Chiral Auxiliary | (R)-1-Phenylethylamine | 98 | 75 | Multi-step |
Catalytic Hydrogenation | Ir-(R,R)-f-binaphane | 94 | 89 | High-pressure reactor |
Enzymatic Resolution | Lipase PS-C3 | >99 | 45 (theor. 50) | Kinetic resolution |
Optimizing the C-N bond formation between the benzodioxepin core and cyclopropylamine side chain is critical:
Palladium-Catalyzed Buchwald-Hartwig AminationUsing 7-bromo-1,5-benzodioxepin and racemic ethylcyclopropylamine, Pd₂(dba)₃/XPhos (2.5 mol%) with NaO^tBu in toluene at 110°C achieves 88% conversion in 12h [4] [7]. Polar aprotic solvents like DMF reduce efficiency (<50%) due to ligand dissociation.
Reductive Amination CatalysisSodium triacetoxyborohydride in 1,2-dichloroethane (DCE) outperforms other reductants:
Microwave-assisted reactions (100°C, 30 min) enhance yields to 91% while suppressing epimerization [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0